2-Ethynyl-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM), a related compound, has been reported in the literature . ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 . This indicates that the molecule contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 164.16 . It is a powder at room temperature .Scientific Research Applications
Microwave-assisted Multicomponent Synthesis
2-Ethynyl-4,6-dimethoxypyrimidine derivatives have been utilized in microwave-assisted multicomponent synthesis processes. For instance, antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized using microwave irradiation. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly synthesis, with some compounds showing promising antiproliferative activity against human tumor cell lines (Patel et al., 2022).
Antiviral Properties
Derivatives of this compound have been explored for their antiviral properties. For example, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines have demonstrated notable antiviral capabilities, particularly against the measles virus. These compounds act by inhibiting the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, showcasing their potential in antiviral therapy (Munier-Lehmann et al., 2015).
Nonlinear Optical (NLO) Applications
The structural and optical properties of thiopyrimidine derivatives, which include this compound analogs, have been extensively studied. These compounds exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and high-technology applications. The comparison between DFT/TDDFT studies and experimental data reveals their potential in NLO fields (Hussain et al., 2020).
Anti-HIV Activity
4‘-C-Ethynyl-β-d-arabino- and 4‘-C-ethynyl-2‘-deoxy-β-d-ribo-pentofuranosylpyrimidine and -purine nucleosides, derivatives of this compound, have been synthesized and evaluated for their in vitro anti-HIV activity. These compounds have shown potent activity against HIV-1 in vitro, highlighting their importance in developing new antiretroviral therapies (Ohrui et al., 2000).
Crystallography and Molecular Interactions
Studies on hydrogen bonding in compounds related to this compound, such as 2-amino-4,6-dimethoxypyrimidine, have contributed significantly to understanding crystal structures and molecular interactions. These studies provide insights into the forces that stabilize molecular structures and are crucial for designing compounds with desired physical and chemical properties (Low et al., 2002).
Safety and Hazards
The safety data sheet for 2-Ethynyl-4,6-dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-ethynyl-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJMPNVSRFLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.